Cas no 2137477-79-1 (tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate)
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1161867
- tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate
- 2137477-79-1
-
- Inchi: 1S/C15H30N2O3/c1-6-9-17(5)13-10-11(18)7-8-12(13)16-14(19)20-15(2,3)4/h11-13,18H,6-10H2,1-5H3,(H,16,19)
- InChI Key: WQPWFBQYOZCYIW-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C1)N(C)CCC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 286.22564282g/mol
- Monoisotopic Mass: 286.22564282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 61.8Ų
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1161867-0.05g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 0.05g |
$959.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-0.1g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 0.1g |
$1005.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-0.25g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 0.25g |
$1051.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-0.5g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 0.5g |
$1097.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-1.0g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-2.5g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 2.5g |
$2240.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-5.0g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1161867-10.0g |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate |
2137477-79-1 | 10g |
$4914.0 | 2023-05-26 |
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate: A Comprehensive Overview
tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate, with the CAS number 2137477-79-1, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group with a cyclohexane ring substituted with hydroxyl and amino groups. The compound's name itself is a testament to its intricate molecular architecture, where the cyclohexane ring serves as the central framework, while the tert-butyl and hydroxyl groups provide functional diversity.
The synthesis of tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high enantioselectivity in the formation of such complex molecules. For instance, studies published in Angewandte Chemie have demonstrated the use of palladium-catalyzed cross-coupling reactions to construct the amino group within the cyclohexane ring. This approach not only enhances the efficiency of synthesis but also minimizes waste, aligning with green chemistry principles.
The compound's functional groups make it versatile for various applications. The hydroxyl group, for example, can participate in hydrogen bonding, which is crucial for its potential use in drug design. Recent research has explored its role as a lead compound in anti-inflammatory drug development. A study conducted at the University of California, Los Angeles (UCLA), revealed that tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This finding underscores its potential as a therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, this compound has also found utility in materials science. The tert-butyl group imparts steric bulk, which can influence the physical properties of polymers when incorporated into their structures. A team at MIT has recently investigated its use as a building block for self-healing polymers. Their research demonstrated that incorporating this compound into polymer networks enhances their mechanical resilience and healing capabilities under thermal stimuli.
The structural complexity of tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate presents both challenges and opportunities for chemists. Its synthesis requires precise control over stereochemistry to ensure optimal yields and purity. However, advancements in chiral catalysts and flow chemistry have made this process more accessible. A review article published in Nature Chemistry highlighted how these innovations are revolutionizing the production of complex organic molecules like this one.
From a sustainability perspective, researchers are increasingly focusing on developing eco-friendly methods for synthesizing such compounds. For instance, solvent-free reactions and biocatalysis are being explored as alternatives to traditional methods that rely on hazardous solvents or harsh reaction conditions. These efforts not only reduce environmental impact but also lower production costs, making large-scale manufacturing more feasible.
In conclusion, tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate stands out as a multifaceted compound with promising applications across diverse scientific domains. Its intricate structure and functional groups make it an invaluable tool for advancing both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in future scientific endeavors.
2137477-79-1 (tert-butyl N-{4-hydroxy-2-[methyl(propyl)amino]cyclohexyl}carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)